1-(Methylamino)-3-(1h-1,2,4-triazol-1-yl)cyclohexane-1-carboxamide
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Overview
Description
1-(Methylamino)-3-(1h-1,2,4-triazol-1-yl)cyclohexane-1-carboxamide is a synthetic organic compound that features a cyclohexane ring substituted with a methylamino group, a triazole ring, and a carboxamide group. Compounds with such structures are often studied for their potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Methylamino)-3-(1h-1,2,4-triazol-1-yl)cyclohexane-1-carboxamide typically involves multiple steps:
Formation of the Cyclohexane Ring: Starting from a suitable cyclohexane precursor, functional groups are introduced through various reactions.
Introduction of the Methylamino Group: This can be achieved through reductive amination or other amination reactions.
Attachment of the Triazole Ring: The triazole ring can be introduced via cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition.
Formation of the Carboxamide Group: This step often involves the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or ester.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(Methylamino)-3-(1h-1,2,4-triazol-1-yl)cyclohexane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents or replace existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles are used under various conditions, including acidic, basic, or neutral environments.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or ketone derivatives, while substitution reactions could introduce new functional groups like halides or alkyl groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Potential therapeutic applications, including as an antimicrobial, antiviral, or anticancer agent.
Industry: Used in the development of new materials, catalysts, or chemical processes.
Mechanism of Action
The mechanism of action of 1-(Methylamino)-3-(1h-1,2,4-triazol-1-yl)cyclohexane-1-carboxamide would depend on its specific interactions with biological targets. This could involve:
Molecular Targets: Binding to specific enzymes, receptors, or other proteins.
Pathways Involved: Modulating signaling pathways, metabolic processes, or gene expression.
Comparison with Similar Compounds
Similar Compounds
1-(Methylamino)-3-(1h-1,2,4-triazol-1-yl)cyclohexane-1-carboxamide: can be compared with other compounds featuring similar functional groups, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C10H17N5O |
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Molecular Weight |
223.28 g/mol |
IUPAC Name |
1-(methylamino)-3-(1,2,4-triazol-1-yl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C10H17N5O/c1-12-10(9(11)16)4-2-3-8(5-10)15-7-13-6-14-15/h6-8,12H,2-5H2,1H3,(H2,11,16) |
InChI Key |
GVOMSBSIPOQJCD-UHFFFAOYSA-N |
Canonical SMILES |
CNC1(CCCC(C1)N2C=NC=N2)C(=O)N |
Origin of Product |
United States |
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